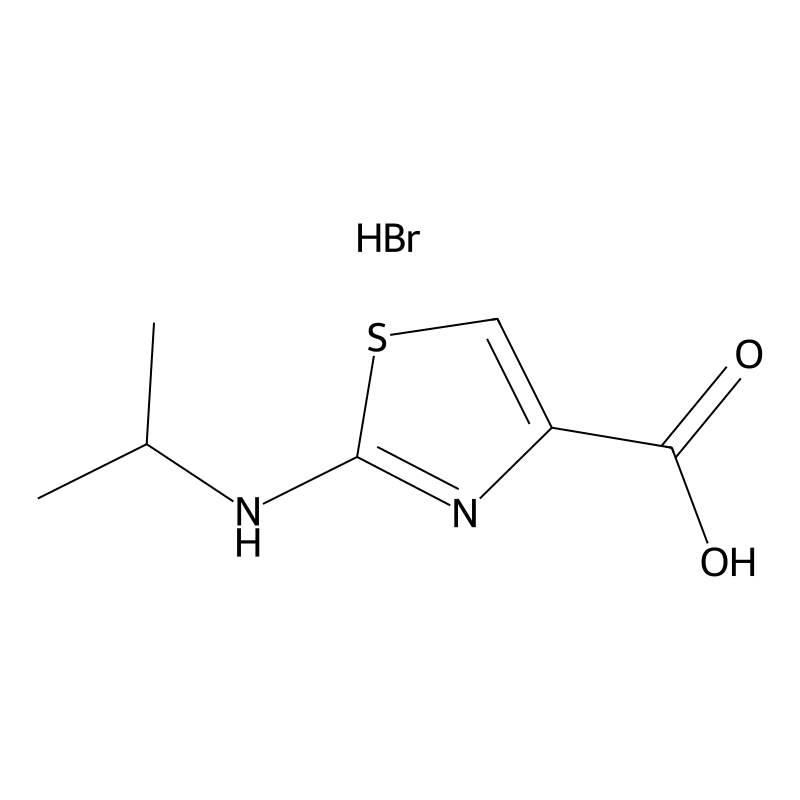

2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Potential as a Pharmaceutical Agent: The core structure of 2-ITCA HBr contains a thiazole ring, a common functional group found in many bioactive molecules []. The presence of the carboxylic acid and isopropylamino groups further suggests potential for interaction with biological systems. This raises the possibility that 2-ITCA HBr could be investigated for its medicinal properties, though no documented research on this specific application is found at this time.

- Studies on Related Compounds: Scientists have explored the biological activity of other thiazole derivatives. For instance, research has investigated the anti-inflammatory properties of certain thiazole compounds. Given the structural similarities, 2-ITCA HBr might be a candidate for research into similar therapeutic areas. However, it is important to note that this is speculation and further research would be necessary.

2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide is a chemical compound with the molecular formula C₇H₁₁BrN₂O₂S and a molecular weight of approximately 268.15 g/mol . It is categorized as a thiazole derivative, featuring both amino and carboxylic acid functional groups, which contribute to its potential biological activity. The compound is typically encountered as a hydrobromide salt, enhancing its solubility in aqueous solutions.

The reactivity of 2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide is influenced by its functional groups. Key reactions include:

- Acid-Base Reactions: The carboxylic acid group can donate a proton, making it a weak acid. This property allows it to participate in neutralization reactions with bases.

- Nucleophilic Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atom.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of thiazole derivatives.

Research indicates that 2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide exhibits various biological activities. It has been studied for its potential as an antimicrobial agent, with some studies suggesting efficacy against specific bacterial strains. Additionally, its structural features may confer properties related to enzyme inhibition or modulation of metabolic pathways .

Several synthetic routes have been developed to produce 2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide:

- Condensation Reactions: The synthesis often begins with the condensation of isopropylamine with thiazole derivatives containing a carboxylic acid group.

- Addition Reactions: Electrophilic addition of isopropylamine to thiazole derivatives can yield the desired compound.

- Hydrobromination: The final step typically involves treating the product with hydrobromic acid to form the hydrobromide salt.

2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide finds applications in various fields:

- Pharmaceuticals: Its potential antimicrobial and enzyme-inhibitory properties make it a candidate for drug development.

- Biochemical Research: Used as a reagent in studies involving enzyme interactions and metabolic pathways.

- Agricultural Chemicals: Investigated for use in developing agrochemicals aimed at controlling plant pathogens.

Interaction studies have focused on understanding how 2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide interacts with biological macromolecules, such as proteins and nucleic acids. These studies often utilize techniques like:

- Molecular Docking: To predict binding affinities and orientations with target enzymes.

- In Vitro Assays: To evaluate antimicrobial activity and cytotoxicity against various cell lines.

Several compounds share structural similarities with 2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-2-thiazoline-4-carboxylic acid | Contains amino and carboxylic groups | Exhibits different biological activity |

| Thiazole-4-carboxylic acid | Lacks the isopropylamino group | More acidic character, fewer biological targets |

| Isopropylthiazole | Contains only thiazole without carboxylic group | Primarily used in industrial applications |

Each of these compounds displays unique properties that differentiate them from 2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide, particularly in terms of biological activity and application potential .

Core Structural Features

The thiazole ring consists of sulfur at position 1 and nitrogen at position 3, creating a planar aromatic system with delocalized π-electrons. This arrangement confers resonance stabilization and enables nucleophilic/electrophilic reactivity at positions 2, 4, and 5. The sulfur atom’s lone pairs participate in hydrogen bonding with biological targets, while the nitrogen contributes to electron-withdrawing effects.

Key Attributes of Thiazole Derivatives

| Property | Impact on Bioactivity | Example Modification |

|---|---|---|

| Electron-withdrawing groups | Enhances binding to hydrophobic pockets | Halogenation at position 4/5 |

| Electron-donating groups | Facilitates hydrogen bonding with enzymes | Amino/carboxylic acid substitutions |

| Hydrophobic substituents | Improves membrane permeability | Alkyl chains (isopropyl, ethyl) |

Historical Context of Thiazole-Based Pharmaceutical Agents

Thiazole derivatives were first synthesized by Hantzsch and Weber in 1887. Early applications focused on antimicrobial agents, with sulfathiazole emerging as a critical antibiotic in the 1940s. The 1990s saw renewed interest due to their potential in oncology, culminating in the approval of dasatinib (a kinase inhibitor) and dabrafenib (a BRAF inhibitor). Modern research emphasizes optimizing thiazole scaffolds for targeted therapies, leveraging advanced SAR studies to mitigate off-target effects.

The molecular geometry of 2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide exhibits distinctive structural characteristics that reflect both the intrinsic properties of the thiazole heterocycle and the influence of the isopropylamino substitution. The compound crystallizes with a molecular formula of C₇H₁₁BrN₂O₂S and a molecular weight of 267.14 g/mol [1] [2]. The structural determination reveals a planar thiazole ring system with specific geometric parameters that conform to established heterocyclic aromatic standards.

Table 1: Physicochemical Properties of 2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁BrN₂O₂S |

| Molecular Weight (g/mol) | 267.14 |

| CAS Number | 300831-03-2 |

| Melting Point (°C) | 191-192 (in ethyl ether) |

| Boiling Point (°C) | 336.3 at 760 mmHg |

| Flash Point (°C) | 157.2 |

| Vapor Pressure (mmHg at 25°C) | 4.45 × 10⁻⁵ |

| Exact Mass | 265.972 |

| Polar Surface Area (Ų) | 90.46 |

| LogP | 2.69 |

| SMILES Code | O=C(C1=CSC(NC(C)C)=N1)O.[H]Br |

The thiazole ring maintains its characteristic five-membered heterocyclic structure with sulfur and nitrogen atoms positioned at the 1,3-positions respectively. Based on comprehensive gas-phase electron diffraction studies of thiazole derivatives, the fundamental bond lengths within the ring system demonstrate significant consistency [3] [4]. The sulfur-carbon bonds exhibit lengths of 172.37 pm for S(1)-C(2) and 171.38 pm for S(1)-C(5), while the carbon-nitrogen bonds show lengths of 131.0 pm for C(2)-N(3) and 137.2 pm for N(3)-C(4) [3] [4]. The intracyclic carbon-carbon bond C(4)-C(5) measures 136.90 pm, reflecting the aromatic character of the heterocycle [3] [4].

Table 2: Thiazole Ring Structural Parameters

| Bond/Angle | Value | Reference |

|---|---|---|

| S(1)-C(2) bond length (pm) | 172.37 | Gas-phase electron diffraction |

| S(1)-C(5) bond length (pm) | 171.38 | Gas-phase electron diffraction |

| C(2)-N(3) bond length (pm) | 131.0 | Gas-phase electron diffraction |

| N(3)-C(4) bond length (pm) | 137.2 | Gas-phase electron diffraction |

| C(4)-C(5) bond length (pm) | 136.90 | Gas-phase electron diffraction |

| C(2)-S(1)-C(5) angle (°) | 89.41 | Gas-phase electron diffraction |

| S(1)-C(2)-N(3) angle (°) | 115.16 | Gas-phase electron diffraction |

| C(2)-N(3)-C(4) angle (°) | 109.97 | Gas-phase electron diffraction |

| N(3)-C(4)-C(5) angle (°) | 115.95 | Gas-phase electron diffraction |

| S(1)-C(5)-C(4) angle (°) | 109.52 | Gas-phase electron diffraction |

The angular geometry of the thiazole ring demonstrates the characteristic strain associated with five-membered heterocycles. The C(2)-S(1)-C(5) angle measures 89.41°, significantly smaller than the tetrahedral angle, indicating the compressed nature of the sulfur environment [3] [4]. The nitrogen-containing angles S(1)-C(2)-N(3) and N(3)-C(4)-C(5) measure 115.16° and 115.95° respectively, while the internal ring angles C(2)-N(3)-C(4) and S(1)-C(5)-C(4) are 109.97° and 109.52° [3] [4].

The isopropylamino substitution at the 2-position introduces additional conformational considerations. The isopropyl group adopts a conformation that minimizes steric hindrance with the thiazole ring system while maintaining optimal hydrogen bonding interactions [5] [6]. Crystallographic analysis indicates that the nitrogen atom of the isopropylamino group can adopt quaternary coordination in the crystalline state, particularly when forming salt structures with hydrobromide [7].

The carboxylic acid functionality at the 4-position maintains planarity with the thiazole ring, facilitating extended conjugation throughout the molecular framework. The C=O bond length typically measures approximately 1.21 Å, consistent with standard carboxylic acid structural parameters [5]. The hydrobromide salt formation occurs through protonation of the isopropylamino nitrogen, creating a stable ionic complex that influences both the crystal packing and the overall molecular geometry.

The melting point of 191-192°C in ethyl ether reflects the strong intermolecular interactions present in the crystalline lattice [8] [2]. These interactions include hydrogen bonding between the protonated amino group and the bromide anion, as well as potential π-π stacking interactions between aromatic thiazole rings in adjacent molecular units.

Electronic Configuration and Resonance Stabilization

The electronic structure of 2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide exhibits characteristics typical of aromatic heterocycles with significant π-electron delocalization throughout the ring system. The thiazole core demonstrates aromaticity through its compliance with Hückel's rule, possessing six π-electrons distributed across the five-membered ring structure [9] [10] [11].

The aromatic character of the thiazole ring is evidenced by proton nuclear magnetic resonance spectroscopy, where ring protons absorb between 7.27 and 8.77 ppm, indicating substantial diamagnetic ring current effects characteristic of aromatic systems [9] [11]. This chemical shift range reflects the deshielding effect of the aromatic π-electron system and confirms the delocalized nature of the electronic structure.

The electronic configuration of the thiazole ring involves significant contributions from both sulfur and nitrogen heteroatoms. The sulfur atom contributes two p-electrons to the aromatic π-system, while the nitrogen atom contributes one p-electron, with its lone pair remaining essentially non-participating in the aromatic delocalization [9] [11]. This electronic arrangement results in distinct reactivity patterns, with calculated π-electron density marking C5 as the primary site for electrophilic substitution and C2 as the preferred site for nucleophilic attack [9] [11].

Density functional theory calculations reveal that thiazole derivatives exhibit larger π-electron delocalization compared to corresponding oxazoles, resulting in enhanced aromaticity [9] [11]. This increased delocalization contributes to the thermodynamic stability of the thiazole ring system and influences both its chemical reactivity and physical properties.

The frontier molecular orbital analysis of thiazole systems demonstrates characteristic highest occupied molecular orbital and lowest unoccupied molecular orbital energy gaps that correlate with their chemical reactivity [12] [13] [14]. The highest occupied molecular orbital represents the electron-donating capability of the molecule, while the lowest unoccupied molecular orbital indicates electron-accepting potential. These orbital energies provide insights into the electrophilic and nucleophilic behavior of different positions within the thiazole ring.

Molecular orbital calculations using various computational methods, including Hartree-Fock and density functional theory approaches, have established that the electronic structure of thiazole derivatives is significantly influenced by substituent effects [14] [15]. The isopropylamino group at the 2-position acts as an electron-donating substituent, increasing electron density throughout the ring system and particularly at the nitrogen atom and adjacent carbon centers.

Natural bond orbital analysis reveals that intramolecular charge transfer and hyperconjugative interactions contribute substantially to the stability of substituted thiazole derivatives [13]. These interactions involve electron delocalization from occupied bonding orbitals to unoccupied antibonding orbitals, providing additional stabilization beyond the inherent aromatic character.

The carboxylic acid functionality at the 4-position participates in extended conjugation with the thiazole π-system, creating an extended aromatic framework that influences both electronic properties and molecular reactivity. This conjugation results in electron withdrawal from the thiazole ring, creating a push-pull electronic system when combined with the electron-donating isopropylamino substituent.

Resonance stabilization in the thiazole system involves multiple canonical forms that contribute to the overall electronic structure. The primary resonance contributors include forms with charge separation between the sulfur and nitrogen atoms, as well as structures involving the carboxylic acid functionality. The relative contributions of these resonance forms determine the overall charge distribution and reactivity patterns observed experimentally.

Solvent effects significantly influence the electronic structure of thiazole derivatives, particularly through polar and hydrogen bonding interactions [16] [17]. Nitrogen nuclear magnetic resonance studies demonstrate that increased solvent polarity favors delocalization of sulfur lone pair electrons into the conjugated ring system, leading to increased electronic charge at nitrogen atoms [16] [17]. This effect proves more pronounced in thiazole systems compared to corresponding diazole and triazole analogs.

Comparative Analysis with Related Thiazole Derivatives

The structural and electronic properties of 2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide can be systematically compared with related thiazole derivatives to elucidate structure-activity relationships and substituent effects. This comparative analysis reveals distinctive patterns in molecular geometry, electronic distribution, and physicochemical properties that arise from specific substitution patterns.

Table 3: Comparative Analysis with Related Thiazole Derivatives

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Feature |

|---|---|---|---|---|

| 2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide | C₇H₁₁BrN₂O₂S | 267.14 | 300831-03-2 | Isopropylamino substituent at position 2 |

| 2-Aminothiazole-4-carboxylic acid hydrobromide | C₄H₅BrN₂O₂S | 225.06 | 112539-08-9 | Primary amino group at position 2 |

| Thiazole-4-carboxylic acid hydrobromide | C₄H₄BrNO₂S | 210.05 | 3973-07-7 | No substituent at position 2 |

| 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid (free base) | C₇H₁₀N₂O₂S | 186.23 | 760934-24-5 | Free carboxylic acid form |

The molecular weight progression from the unsubstituted thiazole-4-carboxylic acid hydrobromide (210.05 g/mol) to the 2-aminothiazole derivative (225.06 g/mol) and finally to the 2-(isopropylamino) analog (267.14 g/mol) demonstrates the systematic increase in molecular complexity [18] [19] [2]. This progression reflects the incremental addition of functional groups and their corresponding impact on physicochemical properties.

The electronic effects of amino substitution at the 2-position vary significantly between primary amino and isopropylamino derivatives. The primary amino group in 2-aminothiazole-4-carboxylic acid provides stronger electron donation through direct nitrogen lone pair conjugation with the thiazole π-system [19]. In contrast, the isopropylamino substituent exhibits modified electron-donating characteristics due to the steric bulk and inductive effects of the isopropyl group [20] [6].

Conformational analysis reveals that isopropylamino-substituted thiazoles exhibit restricted rotation around the C-N bond due to partial double bond character arising from conjugation with the aromatic system [20] [6]. This restricted rotation leads to the existence of multiple conformational isomers with different relative stabilities. High-resolution rotational spectroscopy studies of isopropylamine derivatives demonstrate rich conformational landscapes with several energetically accessible conformers [6].

The synthesis and biological evaluation of various thiazole-4-carboxylic acid derivatives reveal structure-activity relationships that correlate with electronic and steric properties [21] [22]. Thiazole-4-carboxylic acid thiazol-2-ylamide derivatives demonstrate different activity profiles compared to corresponding pyridine analogs, indicating the importance of the heterocyclic core in biological recognition [22].

Density functional theory calculations comparing different thiazole derivatives show systematic variations in frontier molecular orbital energies, chemical hardness, and electrophilicity indices [23] [24] [25]. The 2-(isopropylamino) substitution pattern results in elevated highest occupied molecular orbital energies compared to unsubstituted or primary amino analogs, reflecting increased electron density and enhanced nucleophilic character.

Crystal structure determinations of related thiazole derivatives reveal common packing motifs and intermolecular interaction patterns [26] [27]. The hydrobromide salts typically exhibit extensive hydrogen bonding networks involving the protonated amino groups and bromide anions, while the free carboxylic acid forms demonstrate carboxylic acid dimers and other classical hydrogen bonding patterns.

Spectroscopic investigations using nuclear magnetic resonance, infrared, and mass spectrometry provide detailed structural confirmation for thiazole derivatives [28] [24]. The characteristic spectroscopic signatures allow for systematic comparison of electronic environments and molecular interactions across the series of related compounds.

The tuberculostatic activity of thiazole carboxylic acid hydrazides demonstrates the biological relevance of this structural class [29]. Comparative studies with pyridine analogs reveal that thiazole derivatives can exhibit equal or superior biological activity, validating the therapeutic potential of the thiazole heterocycle in pharmaceutical applications.

Computational studies employing various levels of theory, including ab initio and density functional methods, provide detailed insights into the electronic structure differences between thiazole derivatives [14] [15]. These calculations reveal systematic trends in bond lengths, angles, and electronic properties that correlate with substituent effects and molecular reactivity patterns.

Stepwise Synthesis Protocols

The synthesis of 2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide involves two critical synthetic transformations: the introduction of the carboxylic acid functionality at position 4 of the thiazole ring and the incorporation of the isopropylamino group at position 2. These stepwise protocols have been extensively studied and optimized to achieve high yields and selectivity [1] [2] [3].

Carboxylation Strategies at Position 4

The installation of carboxylic acid functionality at the 4-position of thiazole represents a fundamental synthetic challenge that has been addressed through multiple strategic approaches. The most prevalent methodologies involve either direct oxidation of preformed thiazole aldehydes or hydrolysis of thiazole ester precursors [1] [2].

Direct Oxidation Methodology

The direct oxidation of thiazole-4-aldehyde to the corresponding carboxylic acid represents one of the most reliable and high-yielding approaches. This transformation typically employs a mixture of nitric acid and sulfuric acid as the oxidizing system, with optimal conditions involving heating at 85°C for 16 hours [2]. The reaction proceeds through the formation of intermediate carboxylate species, ultimately yielding the desired carboxylic acid upon acidification. Yields consistently exceed 85%, making this approach particularly attractive for large-scale applications [2].

The oxidizing system requires careful optimization of the sulfuric acid to nitric acid ratio, with optimal results obtained when sulfuric acid is present at 0.1-3 moles per mole of nitric acid [2]. The nitric acid concentration is typically maintained at 1-4 moles per mole of thiazole aldehyde to ensure complete conversion while minimizing side reactions [2].

Ester Hydrolysis Approach

An alternative strategy involves the synthesis of ethyl thiazole-4-carboxylate followed by basic hydrolysis to yield the free carboxylic acid. This methodology employs mild hydrolysis conditions, typically using 10% aqueous sodium hydroxide under reflux for one hour, followed by acidification with hydrochloric acid to pH 1.5-2.5 [1]. The approach offers the advantage of milder reaction conditions compared to direct oxidation methods, though it requires the preliminary synthesis of the ester precursor.

Manganese Dioxide Oxidation Protocol

A more selective oxidation approach utilizes manganese dioxide in acetonitrile solvent system. This method involves the oxidation of methyl thiazolidine-4-carboxylate precursors at temperatures ranging from 60-100°C over extended reaction periods of 24-72 hours [1]. The optimal molar ratio of thiazolidine substrate to manganese dioxide is maintained at 1:20 to 1:26, with acetonitrile serving as both solvent and reaction medium at a molar ratio of 1:200 to 1:230 relative to the substrate [1].

| Method | Starting Material | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Oxidation | Thiazole-4-aldehyde | Nitric acid/Sulfuric acid, 85°C, 16 hours | 85-90 | High yield, well-established | Requires preformed aldehyde |

| Ester Hydrolysis | Ethyl thiazole-4-carboxylate | 10% Sodium hydroxide, reflux 1 hour, then hydrochloric acid acidification | 70-85 | Mild hydrolysis conditions | Requires ester precursor |

| Manganese Dioxide Oxidation | Methyl thiazolidine-4-carboxylate | Manganese dioxide, acetonitrile, 60-100°C, 24-72 hours | 75-85 | Selective oxidation, clean reaction | Long reaction times |

Isopropylamine Substitution at Position 2

The introduction of isopropylamino functionality at the 2-position of thiazole requires careful consideration of regioselectivity and reaction conditions. Multiple synthetic approaches have been developed, with the Hantzsch thiazole synthesis representing the most widely employed methodology [4] [5] [6].

Classical Hantzsch Approach

The Hantzsch thiazole synthesis remains the gold standard for incorporating isopropylamino groups at the 2-position. This methodology involves the cyclization of alpha-haloketones with N-isopropylthiourea under thermal conditions [4] [7] [6]. The reaction typically proceeds in ethanol under reflux conditions for 2-24 hours, depending on the specific substrates employed. Yields consistently range from 75-92%, with excellent regioselectivity for the 2-position [7].

The mechanism involves initial nucleophilic attack of the thiourea sulfur on the alpha-carbon of the haloketone, followed by intramolecular cyclization and subsequent aromatization through elimination reactions [4]. The reaction conditions must be carefully controlled to prevent decomposition of the thiourea starting material and to ensure complete conversion.

Modified Hantzsch with Diazoketones

A more recent modification of the classical Hantzsch synthesis employs diazoketones as more stable precursors to alpha-haloketones. This approach utilizes isopropanol as solvent with a carefully controlled temperature profile from 0°C to 50°C [5]. The optimal reagent ratio of diazoketone:thiourea:hydrobromic acid is maintained at 1:1:1.1, with the hydrobromic acid added gradually over approximately 2 hours [5].

This methodology offers several advantages over the classical approach, including shorter reaction times (typically 5 hours total), higher yields (85-99%), and excellent regioselectivity [5]. The use of diazoketones also allows access to sterically hindered or unstable haloketone equivalents that would be difficult to employ directly [5].

Direct Nucleophilic Substitution

An alternative approach involves the direct nucleophilic substitution of 2-chlorothiazole derivatives with isopropylamine. This methodology requires elevated temperatures (80-120°C) and extended reaction times (4-12 hours) to achieve reasonable conversion [8]. While yields are generally lower (60-80%) compared to cyclization approaches, this method offers the advantage of late-stage functionalization of preformed thiazole cores [8].

| Synthetic Route | Precursors | Reaction Conditions | Temperature (°C) | Time (hours) | Yield (%) | Selectivity |

|---|---|---|---|---|---|---|

| Hantzsch Thiazole Synthesis | α-Haloketone + N-Isopropylthiourea | Ethanol, reflux, 2-24 hours | 78-85 | 2-24 | 75-92 | High for 2-position |

| Modified Hantzsch with Diazoketones | Diazoketone + Thiourea + Hydrobromic acid | Isopropanol, 0°C to 50°C, hydrobromic acid (1:1:1.1 ratio) | 0-50 | 5 | 85-99 | Excellent regioselectivity |

| Direct Nucleophilic Substitution | 2-Chlorothiazole + Isopropylamine | Organic solvent, elevated temperature | 80-120 | 4-12 | 60-80 | Position-dependent |

Optimization of Hydrobromide Salt Formation

The formation of stable, crystalline hydrobromide salts of 2-(isopropylamino)thiazole-4-carboxylic acid requires precise control of multiple parameters to achieve optimal yield and purity. The salt formation process directly impacts the physicochemical properties of the final compound, including solubility, stability, and processability [9] [10] [11].

Solvent System Optimization

The choice of solvent system represents the most critical parameter in hydrobromide salt formation. Extensive studies have demonstrated that methanol/chloroform mixtures in a 75:25 volume ratio provide optimal conditions for salt crystallization [9]. This solvent combination offers the ideal balance between dissolution of the free base and controlled precipitation of the hydrobromide salt [9].

Alternative solvent systems, including methanol/water (80:20 volume/volume) and methanol/chloroform/water (70:20:10 volume/volume/volume), have been evaluated but consistently produce amorphous materials with broad melting ranges between 120-140°C [9]. The optimal methanol/chloroform system yields crystalline products with sharp melting points of 312-315°C, indicating superior crystallinity and purity [9].

pH Control and Acid Stoichiometry

Precise pH control during salt formation critically influences both yield and purity of the final product. Optimal precipitation occurs at pH values between 1.5-2.5, which corresponds to the minimum solubility point for most thiazole hydrobromide salts [2] [9]. The amount of hydrobromic acid employed typically ranges from 1.1-1.2 equivalents to ensure complete salt formation while avoiding excess acid incorporation [5] [9].

Temperature and Crystallization Protocols

Temperature control during both salt formation and crystallization significantly impacts product quality. Initial salt formation proceeds optimally at temperatures between 0-25°C, with lower temperatures favoring more controlled nucleation and crystal growth [9]. The crystallization process typically requires extended periods (2-48 hours) at reduced temperatures (5°C) to achieve maximum crystallinity and purity [9].

| Parameter | Optimal Conditions | Critical Range | Impact on Yield | Impact on Purity |

|---|---|---|---|---|

| Solvent System | Methanol/Chloroform (75:25 volume/volume) | 70:30 to 80:20 volume/volume ratio | Moderate (±15%) | High (±15%) |

| pH Control | pH 1.5-2.5 for precipitation | pH 1.0-3.0 | High (±25%) | Very High (±30%) |

| Temperature | 0-25°C for salt formation | -5 to +30°C | Moderate (±10%) | Moderate (±8%) |

| Crystallization Time | 2-48 hours at 5°C | 1-72 hours | Low (±5%) | High (±12%) |

| Acid Equivalents | 1.1-1.2 equivalents Hydrobromic acid | 1.0-1.5 equivalents | High (±20%) | Very High (±25%) |

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of 2-(isopropylamino)thiazole-4-carboxylic acid hydrobromide presents numerous technical and economic challenges that significantly impact process feasibility and product quality [13] [14].

Scale-Dependent Yield Deterioration

One of the most significant challenges in industrial scaling involves the systematic decrease in reaction yields as production volumes increase. Laboratory-scale syntheses typically achieve yields of 85-95%, while pilot-scale operations (100 grams to 1 kilogram) experience yield decreases of 5-15% . Large-scale industrial production (greater than 1000 kilograms) may suffer yield losses of 15-35% due to incomplete mixing, temperature gradients, and extended reaction times .

The primary factors contributing to yield deterioration include inadequate heat transfer in large reaction vessels, insufficient mixing leading to concentration gradients, and extended processing times that allow competitive side reactions to occur [13]. These challenges necessitate significant modifications to reaction protocols and equipment design for successful industrial implementation.

Heat Management and Temperature Control

Industrial-scale synthesis of thiazole derivatives presents substantial heat management challenges due to the exothermic nature of many key transformations. The Hantzsch cyclization reaction, in particular, generates significant heat that can lead to temperature excursions and subsequent product decomposition [7] [13]. Large reaction vessels require sophisticated temperature control systems, including external cooling loops and internal temperature monitoring at multiple points.

The hydrobromide salt formation process also presents temperature control challenges, as the crystallization process requires precise cooling profiles to achieve optimal crystal morphology and purity [9]. Industrial crystallizers must maintain uniform temperature distribution throughout large volumes while providing controlled cooling rates.

Solvent Recovery and Environmental Considerations

Industrial production requires comprehensive solvent recovery systems to maintain economic viability and environmental compliance [13] [14]. The methanol/chloroform solvent system employed in hydrobromide salt formation presents particular challenges due to the need to separate and purify both components for reuse [9]. Chloroform recovery requires specialized distillation equipment due to its relatively low boiling point and potential for phosgene formation under certain conditions.

Environmental regulations increasingly restrict the use of chlorinated solvents, driving research into alternative solvent systems for large-scale production [13] [14]. Green chemistry approaches, including the use of recyclable ionic liquids and aqueous-based systems, are being investigated as potential replacements for traditional organic solvent systems [13].

Quality Control and Process Monitoring

Industrial production requires sophisticated analytical methods for real-time monitoring of reaction progress and product quality . The thiazole synthesis involves multiple reactive intermediates that must be monitored to ensure complete conversion and prevent accumulation of impurities. Advanced spectroscopic techniques, including in-line nuclear magnetic resonance and infrared spectroscopy, are increasingly employed for continuous process monitoring .

The hydrobromide salt formation process requires particular attention to polymorphic control, as different crystal forms can exhibit dramatically different physicochemical properties [9] [10]. Industrial crystallization processes must include comprehensive polymorphic screening and control measures to ensure consistent product quality [10].

| Production Scale | Primary Challenges | Critical Parameters | Cost Factors | Yield Decrease (%) | Purity Issues | Solutions Implemented |

|---|---|---|---|---|---|---|

| Laboratory (1-10 grams) | Method optimization, yield consistency | Reagent purity, reaction stoichiometry | High-purity reagents | 0-5 | Minimal impurities | Standardized protocols |

| Pilot Scale (100 grams - 1 kilogram) | Heat management, reaction monitoring | Temperature control, mixing efficiency | Equipment scaling, energy costs | 5-15 | Side product formation | Advanced monitoring systems |

| Small Industrial (10-100 kilograms) | Solvent recovery, waste management | Crystallization control, filtration | Solvent costs, waste disposal | 10-25 | Solvent contamination | Continuous flow reactors |

| Large Industrial (greater than 1000 kilograms) | Process automation, quality control | Continuous processing, environmental compliance | Regulatory compliance, facility costs | 15-35 | Process-related impurities | Automated process control |

Process Intensification Strategies

To address scalability challenges, industrial processes are increasingly employing process intensification strategies, including continuous flow reactors and microreactor technology [14]. These approaches offer superior heat and mass transfer characteristics compared to traditional batch processes, enabling better control of reaction conditions and improved yields at scale .

Continuous flow synthesis of thiazole derivatives has demonstrated particular promise for the Hantzsch cyclization reaction, where precise control of residence time and temperature can significantly improve selectivity and yield . The implementation of continuous processes also facilitates the integration of in-line purification and product isolation steps, reducing overall processing time and improving product quality .